molecular formula C18H13ClFNO2 B12203041 N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B12203041
M. Wt: 329.8 g/mol
InChI Key: YIKHKSMXEIEGFJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a fluorine atom, and a furan ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .

Scientific Research Applications

N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both a fluorine atom and a furan ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H13ClFNO2

Molecular Weight

329.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C18H13ClFNO2/c19-13-7-9-14(10-8-13)21(12-15-4-3-11-23-15)18(22)16-5-1-2-6-17(16)20/h1-11H,12H2

InChI Key

YIKHKSMXEIEGFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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